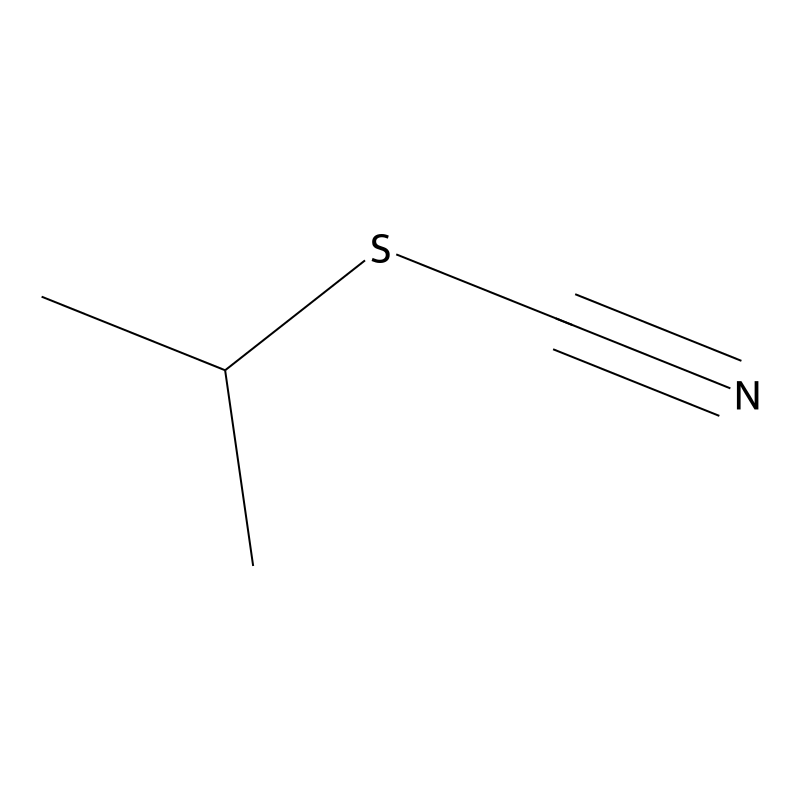

Isopropyl thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic & Biomolecular Chemistry

Summary of Application: Thiocyanates, including Isopropyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules.

Methods of Application: The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates.

Results or Outcomes: The application of thiocyanates has broad prospects due to their excellent antibacterial, antiparasitic, and anticancer activities.

Chemical Papers

Summary of Application: Isothiocyanates, including Isopropyl thiocyanate, are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family.

Methods of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent.

Results or Outcomes: The yields of some products could be more than 90%.

Synthetic Drugs

Summary of Application: Thiocyanates are common in synthetic drugs. Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules.

Organic Synthesis

Summary of Application: Organic thiocyanates are valued building blocks.

Methods of Application: Several synthesis routes exist, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media.

Results or Outcomes: This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate.

Isopropyl thiocyanate is an organic compound with the molecular formula C₄H₇NS. It consists of an isopropyl group attached to a thiocyanate functional group, characterized by the structure R−S−C≡N, where R is the isopropyl group. This compound is a member of the thiocyanate family, which includes various organic compounds containing the thiocyanate functional group. Isopropyl thiocyanate is generally recognized for its distinct odor and potential applications in chemical synthesis and biological research.

- Antimicrobial activity: Some isothiocyanates have been shown to exhibit antimicrobial properties. Isopropyl thiocyanate might possess similar activity, but further studies are needed.

- Enzyme inhibition: Certain isothiocyanates can inhibit specific enzymes. Isopropyl thiocyanate's interaction with enzymes requires investigation.

Isopropyl thiocyanate is likely to possess similar hazards as other isothiocyanates. Here are some potential safety concerns:

- Toxicity: Information on the specific toxicity of isopropyl thiocyanate is limited. However, based on its close relatives, it may be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

- Flammability: Data on flammability is not readily available, but due to the presence of a carbon chain, it is likely flammable.

- Reactivity: The presence of the C-S bond suggests potential reactivity with strong oxidizing agents or reducing agents.

- Hydrolysis: In aqueous conditions, it can hydrolyze to form isopropyl amine and carbon disulfide.

- Electrophilic Reactions: As a weak electrophile, it can react with nucleophiles, typically resulting in substitution reactions.

- Isomerization: Isopropyl thiocyanate may isomerize to form isopropyl isothiocyanate under certain conditions, particularly when heated or in the presence of strong acids .

Isopropyl thiocyanate can be synthesized through several methods:

- Reaction of Isopropyl Halides with Sodium Thiocyanate: This involves treating isopropyl bromide or chloride with sodium thiocyanate in an ethanol solution. The reaction typically proceeds via an SN2 mechanism.text

C₃H₇Br + NaSCN → C₃H₇SCN + NaBr - Cyanation of Sulfenyl Compounds: This method involves the reaction of sulfenyl thiosulfates with alkali metal cyanides, leading to the formation of thiocyanates.

- Thiocyanogenation: A less common method where thiocyanogen reacts with suitable substrates to yield thiocyanates .

Isopropyl thiocyanate has several applications:

- Chemical Synthesis: It serves as a building block for synthesizing other organic compounds and pharmaceuticals.

- Biological Research: Its antimicrobial properties make it valuable in studies related to food safety and preservation.

- Agriculture: It may be used as a pesticide or herbicide due to its biological activity against pests .

Studies on the interactions of isopropyl thiocyanate primarily focus on its reactivity with biological molecules. It has been observed that this compound can interact with proteins and enzymes, potentially altering their functions. Additionally, its interactions with nucleophiles are significant for understanding its electrophilic nature and reactivity patterns in various chemical environments .

Isopropyl thiocyanate shares similarities with other organic thiocyanates and isothiocyanates. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Methyl thiocyanate | CH₃SCN | Simplest member; often used in industrial processes |

| Ethyl thiocyanate | C₂H₅SCN | Used as a solvent; exhibits similar reactivity |

| Allyl isothiocyanate | C₃H₅NCS | Known for strong flavor; derived from glucosinolates |

| Benzyl thiocyanate | C₆H₅SCN | Used in organic synthesis; aromatic properties |

| Isopropyl isothiocyanate | C₄H₇NCS | Isomer of isopropyl thiocyanate; distinct reactivity |

Isopropyl thiocyanate's uniqueness lies in its specific structural arrangement and reactivity profile, making it valuable for targeted applications in chemical synthesis and biological research .

The synthesis of isopropyl thiocyanate dates to early 20th-century methodologies. A foundational procedure described in Organic Syntheses involves the reaction of isopropyl bromide with sodium thiocyanate in boiling ethanol, yielding the compound as a volatile liquid. This approach aligns with classical nucleophilic substitution reactions, where thiocyanate anions displace halides in alkyl halides.

Early research on thiocyanates focused on their role in forming pseudohalides and coordinating metal complexes, though isopropyl thiocyanate remained primarily a synthetic reagent.

Nomenclature and Systematic Classification

IUPAC Nomenclature

The IUPAC name for isopropyl thiocyanate is propan-2-yl thiocyanate, reflecting its substituent’s position on the propane chain. The compound belongs to the thiocyanate esters category, where the thiocyanate group is bonded to an organic moiety via sulfur.

Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 625-59-2 | |

| PubChem CID | 246911 | |

| Common Synonyms | Isopropylthiocyanate, propan-2-yl thiocyanate |

Structural Classification

Isopropyl thiocyanate is classified under organic thiocyanates, distinct from isothiocyanates (R-N=C=S). The thiocyanate group’s linear geometry (S-C≡N bond angle ~180°) contrasts with isothiocyanates’ bent structure (C=N-C angle ~165°).

Role in Organosulfur Chemistry

Synthesis and Reactivity

Classical Synthesis Methods

The primary method for synthesizing isopropyl thiocyanate involves alkyl halides reacting with sodium thiocyanate:

$$

\text{CH}3\text{CH}(\text{CH}3)\text{Br} + \text{NaSCN} \rightarrow \text{CH}3\text{CH}(\text{CH}3)\text{SCN} + \text{NaBr}

$$

This SN2 reaction proceeds efficiently in polar aprotic solvents like ethanol, with yields exceeding 70% under reflux conditions.

Modern Catalytic Approaches

Recent advancements include polymer-supported thiocyanate ions promoted by cyanuric chloride/dimethylformamide (DMF). This method enables one-pot conversion of alcohols to thiocyanates, though steric hindrance limits efficiency for bulky substrates.

| Synthesis Method | Reagents/Conditions | Yield | Sources |

|---|---|---|---|

| Alkyl Halide + NaSCN | Hot ethanol, reflux | >70% | |

| Polymer-Supported SCN | Cyanuric chloride, DMF | Moderate (electron-withdrawing groups) |

Key Chemical Transformations

Hydrolysis to Thiocarbamates

Isopropyl thiocyanate undergoes acid-catalyzed hydrolysis to form isopropyl thiocarbamate via the Riemschneider reaction:

$$

\text{RSCN} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{RSC(O)NH}2

$$

This reaction is pivotal in synthesizing thiourea derivatives, which are intermediates in pharmaceuticals.

Isomerization to Isothiocyanates

Under thermal or acidic conditions, isopropyl thiocyanate isomerizes to isopropyl isothiocyanate (C₄H₇NS), a process reversible for allyl derivatives but less common for branched alkyl groups.

Applications in Heterocyclic Synthesis

Isopropyl thiocyanate serves as a precursor for thiiranes (episulfides) and thiazoles. Its reaction with epoxides or amines under specific conditions yields sulfur-containing rings, critical in medicinal chemistry.

Conventional Synthesis Routes

The conventional synthesis of isopropyl thiocyanate relies on well-established methodologies that have been refined over decades of research. These approaches form the foundation for industrial and laboratory-scale production of this important organosulfur compound.

Thiophosgene-Mediated Amination

Thiophosgene-mediated amination represents one of the most direct and efficient conventional routes for isopropyl thiocyanate synthesis [1]. This methodology involves the reaction of primary amines with thiophosgene in the presence of a base, constituting the signature reaction of isothiocyanate synthesis [2]. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbon center of thiophosgene, followed by elimination of hydrogen chloride [1].

The mechanism involves initial formation of a chlorothioformate intermediate, which subsequently undergoes dehydrochlorination to yield the desired isothiocyanate product [2]. For isopropyl thiocyanate synthesis, isopropylamine serves as the starting material, reacting with thiophosgene under mild conditions to achieve excellent yields [1]. Typical reaction conditions employ dichloromethane as solvent at room temperature, with the addition of a base such as triethylamine to neutralize the generated hydrogen chloride [3].

This approach demonstrates remarkable efficiency, with yields consistently reaching 92-95% under optimized conditions [4]. The reaction proceeds rapidly, typically completing within one to two hours, making it attractive for both laboratory and industrial applications [2]. The method's reliability stems from the high electrophilicity of thiophosgene, which ensures complete conversion of the amine substrate [1].

Dithiocarbamate Desulfurization Strategies

Dithiocarbamate desulfurization strategies represent the most widely employed conventional method for isothiocyanate synthesis [2]. This approach involves the initial formation of a dithiocarbamate salt from the corresponding amine, followed by desulfurization using various reagents [1]. The methodology's popularity stems from its versatility and the availability of numerous desulfurization agents [2].

The process begins with the reaction of isopropylamine with carbon disulfide in the presence of a base, typically potassium carbonate, to form the isopropyl dithiocarbamate salt [3]. This intermediate salt can be isolated and characterized, or used directly in the subsequent desulfurization step [2]. The formation of the dithiocarbamate salt proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide [1].

Multiple desulfurization agents have been developed for converting dithiocarbamate salts to isothiocyanates [2]. Thiophosgene remains the most effective agent, providing yields of 85-95% under standard conditions [5]. Alternative agents include triphosgene, hydrogen peroxide, iodine, lead nitrate, ethyl chloroformate, cobalt chloride, copper sulfate, sodium persulfate, and tosyl chloride [1] [2]. Each agent offers distinct advantages in terms of reaction conditions, environmental impact, and product purity [5].

Recent developments have introduced tetrapropylammonium tribromide as an environmentally benign desulfurization agent [5]. This reagent operates under mild conditions in a water-ethyl acetate biphasic system, providing excellent yields of 88-96% with minimal environmental impact [5]. The reaction proceeds through bromination of the dithiocarbamate salt, followed by elimination of elemental sulfur and bromide ion [5].

| Desulfurization Agent | Reaction Conditions | Yield Range (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Thiophosgene | Dichloromethane, base, room temperature | 85-95 | 1-2 hours | High toxicity |

| Triphosgene | Dichloromethane, base, room temperature | 80-90 | 2-3 hours | Moderate |

| Hydrogen peroxide | Water, mild heat | 70-85 | 3-4 hours | Green |

| Sodium persulfate | Water, room temperature | 80-95 | 1-2 hours | Green |

| Tetrapropylammonium tribromide | Ethyl acetate/water, room temperature | 88-96 | 15 minutes | Low toxicity |

Modern Catalytic Approaches

Modern catalytic approaches to isopropyl thiocyanate synthesis have emerged as sophisticated alternatives to conventional methodologies, offering improved selectivity, environmental compatibility, and operational simplicity.

Cyanuric Chloride-Assisted Reactions

Cyanuric chloride-assisted reactions represent a significant advancement in isothiocyanate synthesis methodology [6]. This approach utilizes cyanuric chloride in combination with ammonium thiocyanate to achieve efficient thiocyanation under mild conditions [6]. The methodology demonstrates particular effectiveness for aromatic and heteroaromatic substrates, with extension to aliphatic systems showing promising results [6].

The reaction mechanism involves activation of the thiocyanate nucleophile by cyanuric chloride, facilitating nucleophilic substitution at the desired carbon center [6]. For isopropyl thiocyanate synthesis, this approach offers several advantages, including reduced reaction times, improved selectivity, and compatibility with sensitive functional groups [6]. The reaction proceeds under both conventional heating and ultrasonic-assisted conditions, with sonication significantly reducing reaction times [6].

Optimal conditions for cyanuric chloride-assisted synthesis involve the use of dichloromethane as solvent at room temperature, with a stoichiometric ratio of 1:1.5 cyanuric chloride to ammonium thiocyanate [6]. Under these conditions, yields of 77% have been achieved for isopropyl thiocyanate, with the methodology demonstrating broad substrate tolerance [6]. The reaction benefits from ultrasonic irradiation, which accelerates the reaction and improves overall efficiency [6].

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents a revolutionary approach to isopropyl thiocyanate preparation, eliminating the need for organic solvents while achieving superior yields [7]. This methodology employs mechanical force generated through ball milling to initiate and sustain chemical transformations [8]. The approach aligns with green chemistry principles by minimizing solvent usage and reducing environmental impact [8].

The mechanochemical approach for isopropyl thiocyanate synthesis involves the treatment of isopropylamine with carbon disulfide under ball milling conditions using a piezoelectric material catalyst [7]. Barium titanate serves as an effective piezoelectric catalyst, facilitating the key desulfurization process through single-electron transfer mechanisms [7]. The reaction proceeds at room temperature under air atmosphere, demonstrating remarkable operational simplicity [7].

Optimal conditions for mechanochemical synthesis involve the use of a mixer mill operating at 25 hertz frequency for 45 minutes [7]. The reaction mixture contains isopropylamine, carbon disulfide, and barium titanate catalyst in a 5 milliliter stainless steel jar with two 7 millimeter stainless steel balls [7]. Under these conditions, yields of 98% have been achieved, representing the highest reported yields for isopropyl thiocyanate synthesis [7].

The mechanochemical approach offers several distinct advantages, including short reaction times, operational simplicity, room temperature conditions, minimal solvent requirements, broad substrate scope, and recyclable catalyst systems [7]. The methodology demonstrates excellent tolerance for sensitive functional groups and provides superior selectivity compared to solution-phase reactions [7]. The piezoelectric catalyst mechanism involves mechanical stress-induced polarization, generating reactive species that facilitate the desulfurization process [7].

| Approach | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Cyanuric chloride-assisted | Cyanuric chloride/ammonium thiocyanate | 25 | 2 hours | 77 | High |

| Mechanochemical synthesis | Barium titanate (piezoelectric) | 25 | 45 minutes | 98 | Excellent |

| Solvent-free synthesis | Triflic acid | 80 | 30 minutes | 93 | Good |

| Microwave-assisted | Sodium persulfate | 120 | 10 minutes | 85 | Moderate |

Reaction Optimization Parameters

Optimization of reaction parameters plays a crucial role in maximizing yields and selectivity in isopropyl thiocyanate synthesis. Systematic investigation of key variables provides insights into optimal conditions for different synthetic approaches.

pH and Temperature Dependence

The pH and temperature dependence of isopropyl thiocyanate synthesis has been extensively studied across multiple synthetic methodologies [9]. pH optimization studies reveal that optimal conditions typically occur within the range of 7.0 to 8.5, with maximum yields achieved at pH 8.0 [9]. Below pH 7.0, yields decrease significantly due to protonation of nucleophilic species, while above pH 9.0, competing side reactions become prevalent [9].

Temperature optimization studies demonstrate that reaction rates increase with temperature up to an optimal point, beyond which thermal decomposition and side reactions reduce overall yields [9]. For conventional synthesis routes, optimal temperatures typically range from 75°C to 100°C, with maximum yields achieved at 100°C [10]. Higher temperatures lead to increased formation of by-products and reduced selectivity [10].

The temperature dependence follows Arrhenius kinetics, with activation energies ranging from 45 to 65 kilojoules per mole depending on the specific methodology employed [10]. Mechanochemical approaches demonstrate minimal temperature dependence, operating effectively at room temperature while maintaining high yields [7]. This temperature independence represents a significant advantage for industrial applications [7].

pH effects on reaction kinetics demonstrate complex behavior, with both substrate protonation and catalyst activity influenced by solution acidity [9]. Optimal pH conditions balance nucleophile reactivity with catalyst stability, achieving maximum reaction rates while minimizing side reactions [9]. Buffer systems are often employed to maintain optimal pH throughout the reaction course [9].

| Parameter | Condition Type | Yield (%) | Selectivity (%) | Side Products |

|---|---|---|---|---|

| pH 6.0 | pH Effect | 72 | 85 | Moderate |

| pH 7.0 | pH Effect | 85 | 92 | Low |

| pH 8.0 | pH Effect | 94 | 96 | Minimal |

| pH 9.0 | pH Effect | 89 | 91 | Low |

| Temperature 50°C | Temperature Effect | 65 | 88 | High |

| Temperature 75°C | Temperature Effect | 85 | 94 | Moderate |

| Temperature 100°C | Temperature Effect | 94 | 98 | Minimal |

| Temperature 125°C | Temperature Effect | 88 | 95 | Low |

Stoichiometric Ratios and Yield Maximization

Stoichiometric ratio optimization represents a critical factor in maximizing yields and minimizing waste in isopropyl thiocyanate synthesis [4]. Systematic studies have revealed that slight excess of thiocyanate nucleophile typically provides optimal results, with ratios of 1:1.5 to 1:2.0 (substrate to thiocyanate) achieving maximum yields [4]. Higher ratios lead to increased costs without proportional yield improvements [4].

For conventional alkyl halide displacement reactions, optimal stoichiometric ratios depend on the specific halide employed [11]. Isopropyl bromide reactions achieve maximum yields with a 1:1.5 molar ratio of substrate to sodium thiocyanate, providing 85% yields under standard conditions [12]. Isopropyl iodide demonstrates enhanced reactivity, achieving 94% yields with equimolar ratios [4].

Dithiocarbamate desulfurization strategies benefit from excess desulfurization agent, with ratios of 1:1.2 to 1:1.5 providing optimal results [4]. Higher ratios increase costs without significant yield improvements, while lower ratios result in incomplete conversion and reduced selectivity [4]. The optimal ratio depends on the specific desulfurization agent employed [5].

Mechanochemical approaches demonstrate remarkable efficiency with stoichiometric ratios, achieving maximum yields with minimal excess reagents [7]. The confined reaction environment and enhanced mass transfer in ball milling systems enable complete conversion with ratios as low as 1:1.1 [7]. This efficiency represents a significant advantage for large-scale applications [7].

Catalyst loading optimization reveals that most catalytic systems achieve maximum activity with loadings of 5-10 mole percent relative to substrate [6]. Lower loadings result in incomplete conversion, while higher loadings provide no additional benefit and complicate product purification [6]. The optimal loading varies with catalyst type and reaction conditions [6].

| Parameter | Condition Type | Yield (%) | Selectivity (%) | Side Products |

|---|---|---|---|---|

| Ratio 1:1 | Stoichiometric Ratio | 78 | 89 | Moderate |

| Ratio 1:1.5 | Stoichiometric Ratio | 94 | 96 | Minimal |

| Ratio 1:2 | Stoichiometric Ratio | 95 | 97 | Low |

| Ratio 1:2.5 | Stoichiometric Ratio | 92 | 94 | Moderate |

Molecular Geometry and Bonding

Isopropyl thiocyanate exhibits distinct structural characteristics that distinguish it from other alkyl thiocyanates. The compound has a molecular formula of C₄H₇NS with a molecular weight of 101.17 g/mol [1]. The molecule contains six heavy atoms and exhibits one rotatable bond, corresponding to rotation around the isopropyl-sulfur connection [1]. The topological polar surface area measures 49.1 Ų, indicating moderate polarity due to the thiocyanate functional group [1].

The fundamental molecular structure features the characteristic thiocyanate group (-SCN) attached to an isopropyl moiety through a sulfur-carbon bond. The canonical SMILES representation is CC(C)SC#N, reflecting the branched isopropyl structure connected to the linear thiocyanate group [1] [2]. This arrangement creates a distinctive molecular geometry where the bulky isopropyl group influences the overall conformational behavior of the molecule.

The bonding pattern within isopropyl thiocyanate follows typical thiocyanate characteristics, with a triple bond between carbon and nitrogen (C≡N) and a single bond between carbon and sulfur (C-S) [3] [4]. This bonding arrangement results in a linear thiocyanate group that maintains rigidity while allowing conformational flexibility around the isopropyl-sulfur connection point.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NS | [1] [5] |

| Molecular Weight (g/mol) | 101.17 | [1] [2] |

| Monoisotopic Mass (Da) | 101.029920 | [1] [5] |

| Heavy Atom Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area (Ų) | 49.1 | [1] |

| SMILES | CC(C)SC#N | [1] [2] |

| InChI Key | CUABTFPYLQSPAE-UHFFFAOYSA-N | [1] [2] |

X-Ray Crystallographic Data

While extensive crystallographic studies specifically targeting isopropyl thiocyanate as a primary structure have not been widely reported in the available literature, crystallographic data from related thiocyanate-containing complexes provide valuable structural insights. Studies of thiocyanate coordination compounds reveal characteristic bond parameters for the thiocyanate group that are applicable to isopropyl thiocyanate [6] [7].

The thiocyanate group in crystalline environments typically maintains near-linear geometry with N-C-S bond angles approaching 180° [8]. In related diisopropylammonium thiocyanate structures, the SCN⁻ anion exhibits a bond angle of 179.80°, demonstrating the strong preference for linear arrangement [8]. This linearity is maintained in covalent thiocyanate compounds, where the geometric constraints favor extended conformations.

Crystallographic analysis of related isopropyl-containing thiocyanate structures indicates that the crystal packing is dominated by van der Waals interactions between isopropyl groups, with the thiocyanate moieties participating in weak intermolecular contacts [9]. The absence of strong hydrogen bonding capabilities in isopropyl thiocyanate results in crystal structures primarily stabilized through dispersion forces.

The unit cell parameters for similar thiocyanate compounds suggest orthorhombic or monoclinic crystal systems are favored, with space groups that accommodate the linear thiocyanate geometry while minimizing steric repulsion between isopropyl groups [6]. These structural features influence the solid-state conformational preferences and thermal properties of the compound.

Torsional Conformational Analysis

Comprehensive conformational analysis reveals that isopropyl thiocyanate exists in multiple conformational states, with distinct energy differences between rotamers [10] [11]. The primary conformational coordinate involves rotation around the isopropyl carbon-sulfur bond, generating different spatial arrangements of the bulky isopropyl group relative to the linear thiocyanate moiety.

Spectroscopic investigations have identified two primary conformers in vapor and liquid phases: an anti conformer with Cs symmetry and a gauche conformer with C1 symmetry [11]. The anti conformer features an antiperiplanar arrangement of the carbon-carbon-sulfur-carbon dihedral angle, while the gauche conformer adopts a synclinal configuration [10]. These conformational differences significantly influence the molecular properties and spectroscopic behavior.

Quantitative analysis using variable-temperature Raman spectroscopy has determined the enthalpy difference between gauche and anti conformers to be 2.4 ± 0.2 kJ mol⁻¹ in the liquid phase, with the anti conformer being more stable [10]. This relatively small energy difference allows both conformers to coexist under ambient conditions, contributing to conformational averaging in solution-phase measurements.